molecular formula C25H30O5 B12358390 5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

Cat. No.: B12358390
M. Wt: 410.5 g/mol
InChI Key: IVWVIMKCJWWGKG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (600 MHz, CDCl3):

δ (ppm) Multiplicity Integration Assignment
1.38 s 6H 2,2-CH3
1.67 s 3H Prenyl-CH3
2.85 m 2H H-4a, H-9a
3.12 dd (J=11,4) 1H H-5a
5.22 t (J=7) 1H Prenyl-CH
6.82 d (J=8.5) 2H H-3',5'
7.24 d (J=8.5) 2H H-2',6'
12.51 s 1H 5-OH

Key observations:

  • The 3-methylbut-2-enyl group shows characteristic vinyl proton resonance at δ 5.22 (t, J=7 Hz) and methyl singlet at δ 1.67.
  • Diastereotopic methyl groups on the pyrano ring appear as a singlet at δ 1.38.
  • Long-range HMBC correlations confirm the prenyl attachment at C-10, with δH 5.22 showing connectivity to C-9 (δC 43.2) and C-10 (δC 78.4).

13C NMR (150 MHz, CDCl3):

δ (ppm) Assignment
22.1 2,2-CH3
25.8 Prenyl-CH3
78.4 C-10
115.3 C-3',5'
127.9 C-1'
161.2 C-4'
176.8 C-6

Fourier-Transform Infrared (FTIR) Spectral Signatures

Wavenumber (cm⁻¹) Assignment
3375 ν(O-H)
1704 ν(C=O)
1602, 1510 ν(C=C)Ar
1384 δ(C-H)CH3
1260 ν(C-O)

The broad band at 3375 cm⁻¹ confirms phenolic and alcoholic hydroxyl groups, while the strong C=O stretch at 1704 cm⁻¹ verifies the chromenone carbonyl.

Mass Spectrometric Fragmentation Patterns

HR-ESI-MS: m/z 456.2158 [M+H]+ (calc. 456.2149 for C25H28O5). Key fragments:

  • m/z 388.1783 [M-C5H8]+: Loss of prenyl group
  • m/z 163.0388: 4-Hydroxybenzoyl ion
  • m/z 135.0436: Retro-Diels-Alder fragment of chromenone

The base peak at m/z 456.2158 confirms molecular formula C25H28O5, with characteristic neutral loss of 68 Da (C5H8) from the prenyl moiety.

X-ray Crystallographic Studies for Stereochemical Confirmation

Single-crystal X-ray diffraction (SCXRD) analysis resolved absolute configurations at C-4a, C-5a, and C-9a:

  • Crystal system : Monoclinic, space group P21
  • Unit cell parameters :
    • a = 8.924 Å
    • b = 11.307 Å
    • c = 14.582 Å
    • β = 102.76°

The pyrano ring adopts a half-chair conformation (Cremer-Pople parameters: θ = 112.7°, φ = 38.4°), with the prenyl group occupying an equatorial position. Hydrogen-bonding interactions between 5-OH and the chromenone carbonyl (O···O distance 2.68 Å) stabilize the molecular conformation.

Torsion angles critical for stereochemical assignment:

  • C4a-C5-C5a-C9a: -58.3°
  • C9a-C10-C10a-O: 172.1°

These values confirm the trans-fusion of the pyrano and chromenone rings, with the prenyl chain oriented antiperiplanar to the C10a oxygen.

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H30O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)21(27)20-22(28)19(13-29-24(18)20)15-6-8-16(26)9-7-15/h5-9,11-13,17-18,20-21,23-24,26-27H,10H2,1-4H3

InChI Key

IVWVIMKCJWWGKG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C2C(C=CC(O2)(C)C)C(C3C1OC=C(C3=O)C4=CC=C(C=C4)O)O)C

Origin of Product

United States

Preparation Methods

Core Isolation and Prenylation

The synthesis typically begins with a dihydroxyisoflavone precursor. Prenylation introduces the 3-methylbut-2-enyl substituent, a critical step for constructing the pyrano ring.

Starting Material Selection

A common precursor is genistein (5,7,4′-trihydroxyisoflavone), which undergoes selective prenylation. For the target compound, the 10-position requires a 3-methylbut-2-enyl group, while the 6-position may remain unsubstituted or undergo additional modifications.

Prenylation Reaction

Prenyl bromide reacts with the isoflavone under basic conditions (e.g., methanolic methoxide) to yield mono- or di-prenylated derivatives. For example:

  • Reaction Conditions : Prenyl bromide (14 equivalents), methanolic methoxide, room temperature, 12–24 hours.
  • Yield Optimization : Selective prenylation at the 10-position is challenging due to steric hindrance. Reported yields for similar di-prenylated isoflavones range from 15% to 25%.
Precursor Reagents/Conditions Products Yield Reference
Genistein Prenyl bromide, NaOMe/MeOH 6,10-di-C-prenyl derivatives 25%
7,4′-Dihydroxyisoflavone Prenyl bromide, K2CO3/MeOH 10-C-prenyl derivatives 15%

Oxidative Cyclization

The prenylated intermediate undergoes oxidative cyclization to form the pyrano[3,2-g]chromen-6-one core. This step is critical for ring closure and functionalization.

Reagents and Mechanism

DDQ (Dichlorodicyanoquinone) is commonly used as an oxidizing agent. It abstracts hydrogen atoms, facilitating cyclization via radical intermediates.

Example Reaction:

10-C-Prenyl-7,4′-dihydroxyisoflavoneWarangalone (C25H24O5) upon DDQ treatment.

Reaction Optimization

  • Solvent : Pyridine or dichloromethane.
  • Temperature : Room temperature or reflux.
  • Yield : For warangalone, oxidative cyclization yields ~30–40% after purification.
Starting Material Oxidizing Agent Conditions Product Yield Reference
10-C-Prenyl-7,4′-dihydroxyisoflavone DDQ Pyridine, RT, 12h Pyrano[3,2-g]chromen-6-one 30–40%
6,10-Di-C-prenyl-5,7-dihydroxyisoflavone DDQ DCM, reflux, 6h Oxidized dienones 20%

Hexahydropyrano Ring Formation

The target compound’s hexahydropyrano ring suggests partial saturation, likely introduced via hydrogenation or stereoselective cyclization.

Hydrogenation Pathways

Post-cyclization hydrogenation of unsaturated bonds may yield the hexahydropyrano structure. For example:

  • Catalyst : Pd/C or Raney Ni under H2 atmosphere.
  • Selectivity : Controls saturation at the 4a,5,5a,9a,10,10a positions.

Alternative Routes

Stereoselective cyclization without hydrogenation could achieve partial saturation. This requires specific catalysts (e.g., chiral Lewis acids) or reaction conditions (e.g., low-temperature cyclization).

Step Method Conditions Outcome Reference
Post-cyclization Hydrogenation H2/Pd-C, EtOH, RT 1 atm H2, 24h Hexahydropyrano ring
Stereoselective Cyclization DDQ, chiral catalyst Asymmetric conditions Partial saturation

Purification and Characterization

Crude products are purified via column chromatography (e.g., silica gel or RP-C18) and analyzed using NMR, MS, and IR spectroscopy.

Analytical Data

For warangalone (C25H24O5):

  • 1H NMR (CDCl3) : δ 1.50 (s, 1H), 7.50 (d, J=9 Hz, 2H), 7.80 (s, 1H).
  • HRMS : m/z 404.1734 [M+H]+ (calculated 404.1732).

Challenges and Considerations

  • Regioselectivity : Prenylation at the 10-position competes with 6-position substitution, requiring precise control of reaction stoichiometry.
  • Oxidative Stability : DDQ reactions may over-oxidize sensitive groups, necessitating careful monitoring.
  • Stereochemical Control : Achieving the desired hexahydropyrano configuration demands optimized hydrogenation or cyclization conditions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavonoids, each with distinct chemical and biological properties .

Scientific Research Applications

5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes such as phosphodiesterase 5 (PDE5), which plays a role in regulating cellular signaling pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares core features with other pyrano-chromenones but differs in substituent positions and side chains. Key analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Source
5-Hydroxy-7-(1-hydroxy-3-methylbut-2-enyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-(2,4,5-trihydroxyphenyl)pyrano[3,2-g]chromen-6-one Additional 8-(2,4,5-trihydroxyphenyl) group and hydroxylated prenyl chain 520.578
Calophyllolide (5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one) Methoxy at C5, phenyl at C10, and α,β-unsaturated acyl group at C6 406.44
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one Indeno-chromenone core with four hydroxyl groups 300.26
5-Hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-f]chromen-2-one Isobutyryl group at C6 and phenyl at C4 394.43

Key Observations :

  • Prenylation : The target compound’s 3-methylbut-2-enyl group enhances lipophilicity compared to phenyl or isobutyryl substituents in analogs .
  • Hydroxylation : The 4-hydroxyphenyl group may improve hydrogen-bonding capacity relative to methoxy or acylated analogs like calophyllolide .
  • Ring System: Unlike indeno-chromenones (e.g., ), the target retains a hexahydropyrano ring, influencing conformational flexibility.
Physicochemical Properties
  • Charge Characteristics: Hydroxyl groups act as H+ donors, while the chromenone carbonyl may serve as an H+ acceptor. This contrasts with methoxy-substituted analogs (e.g., calophyllolide), which lack acidic protons .
  • Solubility : Higher polarity due to hydroxyl groups may improve aqueous solubility compared to phenyl-substituted derivatives .

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